Orienticin A
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Overview
Description
Orienticin A is a natural compound that has been found to have various biochemical and physiological effects. It is a flavonoid that is isolated from the leaves of the plant O. japonicus. Orienticin A has been the subject of numerous scientific studies due to its potential therapeutic properties.
Mechanism Of Action
The mechanism of action of Orienticin A is not fully understood. However, studies have shown that it exerts its therapeutic effects by modulating various signaling pathways in the body. Orienticin A has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. It has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical And Physiological Effects
Orienticin A has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Orienticin A has also been found to induce apoptosis in cancer cells, making it a potential treatment for cancer. Additionally, Orienticin A has been shown to increase the expression of antioxidant enzymes, which can protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
Orienticin A has several advantages for lab experiments. It is a natural compound that can be synthesized in the laboratory, allowing for the production of large quantities for scientific research. Orienticin A has also been found to have low toxicity, making it a safe compound to work with. However, one of the limitations of Orienticin A is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on Orienticin A. One area of research could focus on understanding its mechanism of action in more detail. This could involve studying its effects on various signaling pathways in the body. Another area of research could focus on its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, research could focus on developing novel synthetic derivatives of Orienticin A with improved therapeutic properties.
Conclusion
Orienticin A is a natural compound that has been found to have various biochemical and physiological effects. It has been the subject of numerous scientific studies due to its potential therapeutic properties. Orienticin A has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a potential treatment for various diseases. While its mechanism of action is not fully understood, research on Orienticin A has the potential to lead to the development of novel therapeutics for various diseases.
Scientific Research Applications
Orienticin A has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. Orienticin A has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
111073-20-2 |
---|---|
Product Name |
Orienticin A |
Molecular Formula |
C73H89ClN10O26 |
Molecular Weight |
1558 g/mol |
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C73H89ClN10O26/c1-27(2)16-39(78-7)64(95)83-54-56(90)30-8-12-35(13-9-30)105-44-19-33-20-45(60(44)110-71-61(58(92)57(91)46(26-85)107-71)109-49-25-73(6,77)63(94)29(4)104-49)106-43-15-11-32(18-38(43)74)59(108-48-24-72(5,76)62(93)28(3)103-48)55-69(100)82-53(70(101)102)37-21-34(86)22-42(88)50(37)36-17-31(10-14-41(36)87)51(66(97)84-55)81-67(98)52(33)80-65(96)40(23-47(75)89)79-68(54)99/h8-15,17-22,27-29,39-40,46,48-49,51-59,61-63,71,78,85-88,90-94H,16,23-26,76-77H2,1-7H3,(H2,75,89)(H,79,99)(H,80,96)(H,81,98)(H,82,100)(H,83,95)(H,84,97)(H,101,102)/t28-,29-,39+,40-,46+,48-,49-,51+,52+,53-,54+,55-,56+,57+,58-,59+,61+,62-,63-,71-,72-,73-/m0/s1 |
InChI Key |
BURNGCVAUVZERJ-BNSVOVDNSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC=C(O4)C=C1)O)NC(=O)[C@@H](CC(C)C)NC)CC(=O)N)O)C(=O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)Cl)CO)O)O)(C)N)O |
SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O |
synonyms |
orienticin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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